2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
CAS No.: 15430-78-1
Cat. No.: VC21051610
Molecular Formula: C15H19NO7
Molecular Weight: 325.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15430-78-1 |
|---|---|
| Molecular Formula | C15H19NO7 |
| Molecular Weight | 325.31 g/mol |
| IUPAC Name | N-[(2S,3R,4R,5S,6R)-2-(2-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
| Standard InChI | InChI=1S/C15H19NO7/c1-8(19)16-12-14(21)13(20)11(7-18)23-15(12)22-10-5-3-2-4-9(10)6-17/h2-6,11-15,18,20-21H,7H2,1H3,(H,16,19)/t11-,12-,13-,14-,15-/m1/s1 |
| Standard InChI Key | DIOIKYCIVSLRPT-KJWHEZOQSA-N |
| Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2C=O)CO)O)O |
| SMILES | CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C=O)CO)O)O |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C=O)CO)O)O |
Introduction
Chemical Structure and Properties
2-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside consists of a glucopyranoside moiety with an acetamido group at the 2-position, linked to a phenyl ring substituted with a formyl group at the 2' position. This structural arrangement contributes to its unique chemical behavior and potential for further transformations .
Basic Chemical Information
The compound is characterized by the following fundamental properties:
| Property | Value |
|---|---|
| CAS Number | 15430-78-1 |
| Molecular Formula | C15H19NO7 |
| Molecular Weight | 325.31 g/mol |
| IUPAC Name | N-[(2S,3R,4R,5S,6R)-2-(2-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
| IUPAC Condensed | GlcNAc(β)-O-Ph(2-For) |
Structural Identifiers
The compound can be identified through various chemical notation systems:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C15H19NO7/c1-8(19)16-12-14(21)13(20)11(7-18)23-15(12)22-10-5-3-2-4-9(10)6-17/h2-6,11-15,18,20-21H,7H2,1H3,(H,16,19)/t11-,12-,13-,14-,15-/m1/s1 |
| InChIKey | DIOIKYCIVSLRPT-KJWHEZOQSA-N |
| SMILES | CC(=O)N[C@@H]1C@HO |
Structural Features
The molecule contains several key functional groups that determine its reactivity and biological properties:
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Glucopyranoside Core: A modified glucose structure in its pyranose form with a β-configuration at the anomeric center, which influences its reactivity and recognition by enzymes .
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Acetamido Group: Located at the 2-position of the sugar moiety, this group enhances the compound's solubility and contributes to its potential biological activity through hydrogen bonding capabilities .
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Formyl Group: Positioned at the 2' position of the phenyl ring, this aldehyde functionality provides a reactive site for further chemical transformations, making the compound valuable in organic synthesis .
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Phenyl Linkage: The β-glycosidic bond connecting the sugar to the phenyl ring contributes to the compound's conformational properties and stability .
These structural elements collectively determine the compound's chemical behavior, solubility, and potential for interactions with biological systems.
Synthesis Methods
The synthesis of 2-formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside typically involves multiple steps to ensure high purity and yield. Various approaches have been documented in the literature.
General Synthetic Route
The typical synthetic pathway includes the following key steps:
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Starting Material Preparation: The synthesis begins with the acetylation of glucosamine derivatives to create appropriate building blocks.
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Glycosylation: This crucial step involves the formation of the glycosidic bond between the protected sugar moiety and the formylphenyl acceptor, establishing the β-configuration at the anomeric center.
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Deprotection: Removal of protecting groups to yield the final product with free hydroxyl groups .
Specific Synthetic Approaches
Several specific methods have been reported for the synthesis of this compound and related derivatives:
Oxazoline-Based Synthesis
One approach involves using 2-methyl-4,5-(3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyrano)-2-oxazoline as a glycosyl donor. This method offers advantages in terms of stereoselectivity and yield .
The reaction proceeds as follows:
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Activation of the oxazoline donor under mildly acidic conditions
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Glycosylation with the phenol acceptor
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Removal of protecting groups to yield the target compound
Physical Properties and Stability
Appearance and Solubility
2-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside typically appears as a solid at room temperature. Although specific solubility data is limited in the available literature, the compound shares characteristics with similar glycosides:
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Moderately soluble in polar organic solvents such as methanol, DMSO, and DMF
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Limited solubility in non-polar solvents
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The presence of hydroxyl groups and the acetamido functionality enhances water solubility compared to non-functionalized glycosides
Stability Considerations
The stability of the compound under various conditions is important for both storage and applications:
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pH Sensitivity: Like many glycosides, it may be susceptible to hydrolysis under strongly acidic or basic conditions, particularly affecting the glycosidic bond.
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Oxidative Stability: The formyl group may undergo oxidation to the corresponding carboxylic acid under oxidizing conditions.
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Thermal Stability: Protected derivatives with acetyl groups typically show higher thermal stability than the fully deprotected compound.
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Storage Recommendations: For optimal stability, storage at low temperatures (-20°C) under inert atmosphere is recommended to prevent degradation.
Biological Activity and Applications
The unique structure of 2-formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside contributes to its potential biological activities and applications in various fields.
Enzyme Interactions
The compound has been studied for its interactions with various enzymes, particularly those involved in carbohydrate metabolism:
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Glycosidases: The β-glycosidic linkage may serve as a substrate for β-glucosidases or β-N-acetylhexosaminidases, making the compound potentially useful in enzymatic assays.
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Enzyme Inhibition: Derivatives of this compound have shown potential as inhibitors of certain glycosidases, which could be relevant for therapeutic applications .
Pharmaceutical Applications
The compound and its derivatives have potential applications in pharmaceutical research:
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Lysosomal Storage Diseases: Some research suggests potential relevance in conditions related to lysosomal storage disorders such as Sandhoff disease and Tay-Sachs disease, where glycosidase inhibitors may have therapeutic value.
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Glycosylation Modulators: The compound's structure makes it suitable for studies involving glycosylation pathways and their modulation, which is relevant for various disease states.
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Synthetic Intermediates: The formyl group provides a handle for further derivatization, allowing the creation of more complex molecules with enhanced biological activities .
Research Tools
In addition to potential therapeutic applications, the compound serves valuable roles in research:
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Enzyme Substrates/Inhibitors: For studying the mechanisms and specificities of various glycosidases .
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Glycobiology Probes: To investigate carbohydrate-protein interactions and cellular glycosylation processes .
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Chemical Biology: As building blocks for more complex glycoconjugates used in studying biological systems .
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, it is instructive to compare it with structurally related compounds.
Comparison with Isomeric and Structural Analogs
| Compound | Key Structural Difference | Functional Implications |
|---|---|---|
| 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside | Formyl group at 4' position instead of 2' | Different spatial orientation of the reactive aldehyde group; potentially different reactivity patterns |
| 2-Naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside | Naphthylmethyl instead of formylphenyl aglycon | Enhanced hydrophobicity; different spectroscopic properties; lacks the reactive aldehyde functionality |
| 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside | Nitro group instead of formyl group | Commonly used as chromogenic substrate for enzyme assays; different electronic properties |
Structure-Activity Relationships
Analysis of structure-activity relationships among these related compounds reveals:
This comparative analysis provides valuable insights for designing new derivatives with optimized properties for specific applications.
Research Findings and Current Studies
Research on 2-formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside and closely related compounds has yielded several notable findings.
Synthetic Methodology Advancements
Recent research has focused on improving synthetic methodologies for this class of compounds:
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Stereoselective Synthesis: Development of methods to ensure high β-selectivity during glycosylation, which is crucial for the compound's biological activity.
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Protecting Group Strategies: Optimization of protecting group sequences to maximize yields and simplify purification.
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Green Chemistry Approaches: Efforts to develop more environmentally friendly synthetic routes with reduced use of toxic reagents and solvents.
Biological Evaluation Studies
Studies examining the biological properties of this compound and related derivatives have revealed:
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Enzyme Inhibition Profiles: Investigations into the inhibitory effects on various glycosidases, providing insights into structure-activity relationships .
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Cellular Uptake and Distribution: Research on how these compounds interact with cellular systems and their potential intracellular targets.
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Pharmacokinetic Properties: Studies on absorption, distribution, metabolism, and excretion profiles to assess drug-like properties.
Applications in Chemical Biology
The compound has found applications in chemical biology research:
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Glycoconjugate Synthesis: Utilization as a building block for more complex glycoconjugates used in studying biological systems.
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Probe Development: Creation of labeled derivatives for tracking glycosylation processes in cells.
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Structure-Based Design: Application of structural information to design better inhibitors or substrates for specific enzymes.
Reaction Chemistry and Transformations
The reactivity of 2-formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is largely determined by its functional groups, particularly the formyl moiety and the hydroxyl groups of the sugar portion.
Aldehyde Reactivity
The formyl group is highly versatile and can undergo numerous transformations:
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Oxidation: Conversion to the corresponding carboxylic acid.
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Reduction: Formation of primary alcohols.
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Condensation Reactions: With amines to form imines, or with hydrazines to form hydrazones.
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Aldol Reactions: Carbon-carbon bond formation with enolizable carbonyl compounds.
Sugar Moiety Modifications
The sugar portion of the molecule can be selectively modified:
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Hydroxyl Group Derivatization: Formation of esters, ethers, or carbonates.
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Oxidation Reactions: Selective oxidation of primary or secondary hydroxyl groups.
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Glycosylation: Using the compound as a glycosyl acceptor to build more complex oligosaccharides.
These chemical transformations expand the utility of the compound as a versatile building block in organic synthesis and medicinal chemistry.
| Supplier | Product Information | Purity | Estimated Delivery (as of April 2025) |
|---|---|---|---|
| Supplier 1 | Catalog No. 7W-GC7597 | Not specified | April 22, 2025 |
| Supplier 2 | Catalog No. 3D-MF00851 | Min. 95% | June 02, 2025 |
| Quantity | Price Range (€) |
|---|---|
| 500 mg | 1,232.00 |
| 1 g | 1,504.00 |
| 2 g | 2,390.00 |
| 5 g | 3,065.00 |
| 10 g | 5,091.00 |
This pricing information indicates that the compound is primarily produced for research purposes rather than large-scale industrial applications, reflecting its specialized nature and the complexity of its synthesis.
Future Perspectives and Research Directions
The unique structural features and reactivity of 2-formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside suggest several promising avenues for future research and development.
Technological Advances
Emerging technologies may enhance the study and application of this compound:
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Computational Modeling: Advanced molecular dynamics simulations to predict binding affinities and interactions with biological targets.
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High-Throughput Screening: Automated synthesis and testing of derivatives to rapidly identify compounds with enhanced properties.
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Analytical Techniques: Development of more sensitive methods for detecting and quantifying the compound and its metabolites in biological samples.
These future directions highlight the continuing relevance of 2-formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside in chemical research and its potential contributions to various scientific fields.
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